molecular formula C4H9NO2S B13459972 1-Methanesulfonylcyclopropan-1-amine

1-Methanesulfonylcyclopropan-1-amine

Cat. No.: B13459972
M. Wt: 135.19 g/mol
InChI Key: JAYFLHHHGYEJIX-UHFFFAOYSA-N
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Description

1-Methanesulfonylcyclopropan-1-amine is a chemical compound with the molecular formula C4H9NO2S It is characterized by a cyclopropane ring substituted with a methanesulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methanesulfonylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropanamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming different amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce simpler amines.

Scientific Research Applications

1-Methanesulfonylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonylcyclopropan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in electrophilic reactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanamine: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    Methanesulfonamide: Contains a sulfonamide group instead of a cyclopropane ring, leading to different chemical properties.

Uniqueness

1-Methanesulfonylcyclopropan-1-amine is unique due to the combination of a cyclopropane ring and a methanesulfonyl group

Properties

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

1-methylsulfonylcyclopropan-1-amine

InChI

InChI=1S/C4H9NO2S/c1-8(6,7)4(5)2-3-4/h2-3,5H2,1H3

InChI Key

JAYFLHHHGYEJIX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CC1)N

Origin of Product

United States

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